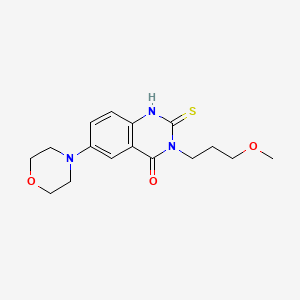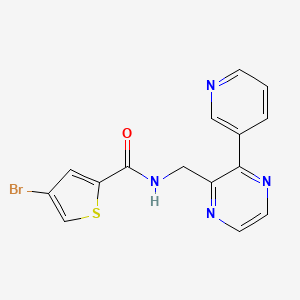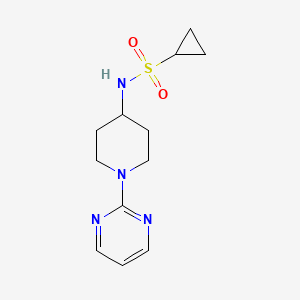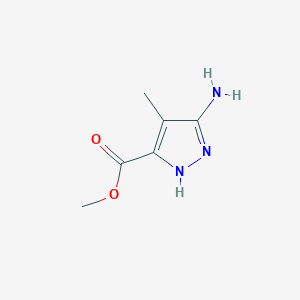
3-(3-methoxypropyl)-6-morpholin-4-yl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heterocyclic compounds, such as quinazolinones, have been extensively studied for their diverse range of biological activities and applications in pharmaceutical chemistry. The interest in these compounds stems from their presence in several biologically active natural products and drugs, making them a focal point for synthetic and medicinal chemistry research (Osarodion Peter Osarumwense, 2022).
Synthesis Analysis
The synthesis of quinazolinone derivatives often involves strategies that ensure the introduction of various substituents into the quinazolinone nucleus to explore their impact on biological activity. A common approach is the reaction of suitable anthranilic acids or their derivatives with different reagents to form the quinazolinone scaffold. For example, the synthesis of related quinazolinone derivatives has been achieved through reactions involving methyl anthranilate and specific dithiocarbamic acid derivatives in ethanol, followed by treatment with dilute hydrochloric acid or alcoholic sodium hydroxide solutions (Osarodion Peter Osarumwense, 2022).
Molecular Structure Analysis
The molecular structure of quinazolinones is critical in determining their chemical reactivity and biological activity. X-ray crystallography studies and spectral analysis (FTIR, NMR, UV-Vis) are commonly employed to elucidate the structure of synthesized quinazolinone derivatives, confirming the presence of the quinazolinone core and various substituents (K. Gudasi et al., 2006).
Chemical Reactions and Properties
Quinazolinones undergo a variety of chemical reactions that modify their structure and, consequently, their chemical and biological properties. These reactions include alkylation, acylation, and the formation of metal complexes, which can significantly affect their biological activity. The reaction conditions, such as the use of microwave irradiation, can also influence the yield and purity of the resulting compounds (V. K. Pujari et al., 2018).
Physical Properties Analysis
The physical properties of quinazolinone derivatives, such as solubility, melting point, and crystal structure, are important for their formulation and application in drug development. These properties are influenced by the nature of the substituents and the overall molecular structure. Analytical techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are used to study these properties (K. Gudasi et al., 2006).
Chemical Properties Analysis
The chemical properties of quinazolinones, including their reactivity towards various chemical reagents, stability under different conditions, and interactions with metal ions, are crucial for their use as pharmaceutical agents. Studies on the synthesis and characterization of quinazolinone derivatives provide insights into their reactivity patterns and potential for forming complexes with metals, which could have implications for their biological activity (D. Vivekanand & B. Mruthyunjayaswamy, 2013).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
3-(3-methoxypropyl)-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S/c1-21-8-2-5-19-15(20)13-11-12(18-6-9-22-10-7-18)3-4-14(13)17-16(19)23/h3-4,11H,2,5-10H2,1H3,(H,17,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWCLZXWMZVFDKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=O)C2=C(C=CC(=C2)N3CCOCC3)NC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-methoxypropyl)-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-[2-(3,4-Dihydro-2H-quinolin-1-yl)-2-oxoethyl]-4-(dimethylamino)-N-methylbut-2-enamide](/img/structure/B2491321.png)



![7,7,7-Trifluoro-6-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid](/img/structure/B2491326.png)
![ethyl 2-(thiophene-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2491327.png)
![1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-YL]-3-(methylsulfanyl)propan-1-amine hydrochloride](/img/structure/B2491328.png)

![Benzyl 3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate](/img/structure/B2491334.png)
![5-methoxy-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2491337.png)

![4-butoxy-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2491340.png)

![3-{[(Tert-butoxy)carbonyl]amino}-3-(2-chloro-6-methylpyridin-4-yl)propanoic acid](/img/structure/B2491342.png)